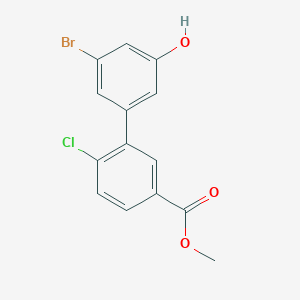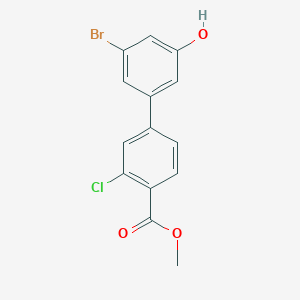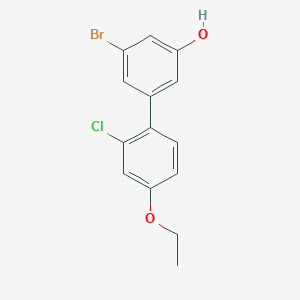
3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% (also known as 3-Bromo-5-chloro-4-ethoxyphenol) is a versatile chemical compound with a wide range of applications in the fields of organic synthesis and scientific research. It is a white powder with a melting point of 156-158°C and a boiling point of 343°C. It is highly soluble in water and alcohol, and is insoluble in ether. 3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% is a useful reagent in organic synthesis due to its ability to form covalent bonds with other molecules.
Scientific Research Applications
3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, such as substituted phenols, quinolines, and thiophenes. It is also used as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of pharmaceuticals. Additionally, 3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% is used in the synthesis of novel organic materials for use in energy storage and conversion devices.
Mechanism of Action
3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% is an electron-donating reagent, and its mechanism of action is based on its ability to donate electrons to other molecules. When 3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% donates electrons to a molecule, it increases the electron density of the molecule, allowing it to form stronger covalent bonds with other molecules. This enables it to be used as a reagent in the synthesis of various compounds.
Biochemical and Physiological Effects
3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% is not known to have any biochemical or physiological effects in humans or animals. It is generally considered to be non-toxic and non-irritating, and it is not known to be a carcinogen.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% in lab experiments is its versatility. It can be used as a reagent in the synthesis of various compounds, as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of pharmaceuticals. Additionally, it can be used in the synthesis of novel organic materials for use in energy storage and conversion devices.
The main limitation of using 3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% in lab experiments is its instability. It is highly reactive and can easily decompose when exposed to light or heat. Additionally, it should be handled with caution, as it is a corrosive substance and can cause skin and eye irritation.
Future Directions
There are many potential future directions for the use of 3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95%. It could be used in the synthesis of more complex organic compounds, such as heterocycles and polymers. Additionally, it could be used in the development of new catalysts for use in organic synthesis. Finally, it could be used in the synthesis of novel materials for use in energy storage and conversion devices.
Synthesis Methods
3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% can be synthesized via a two-step reaction. The first step involves the reaction of 2-chloro-4-ethoxyphenol with bromine in acetic acid solution. This reaction produces 3-bromo-5-chloro-4-ethoxyphenol. The second step involves the reaction of 3-bromo-5-chloro-4-ethoxyphenol with sodium hydroxide in ethanol. This reaction produces 3-bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95%.
properties
IUPAC Name |
3-bromo-5-(2-chloro-4-ethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClO2/c1-2-18-12-3-4-13(14(16)8-12)9-5-10(15)7-11(17)6-9/h3-8,17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRCRQFDYHXTMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)Br)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686466 |
Source


|
| Record name | 5-Bromo-2'-chloro-4'-ethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol | |
CAS RN |
1261977-07-4 |
Source


|
| Record name | 5-Bromo-2'-chloro-4'-ethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383557.png)



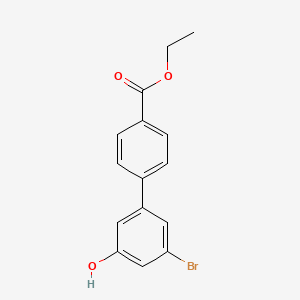
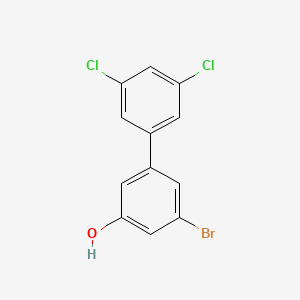
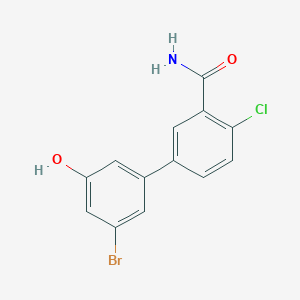



![3-Bromo-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6383643.png)
